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Compound of Interest

Compound Name: Orpinolide

Cat. No.: B15600899

Orpinolide Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive information on the off-target effects of orpinolide and
strategies to mitigate them.

Frequently Asked Questions (FAQSs)
Q1: What is the primary molecular target of orpinolide?

Al: The primary and phenotypically relevant molecular target of orpinolide is the oxysterol-
binding protein (OSBP).[1][2][3][4] Orpinolide disrupts Golgi homeostasis and cholesterol
transport by directly inhibiting OSBP at the endoplasmic reticulum (ER)-Golgi membrane
interface.[1][2][4]

Q2: What are the known off-targets of orpinolide?

A2: The most prominent known off-target of orpinolide is the close ortholog of OSBP, ORPA4L.
[5] Thermal proteome profiling (TPP) and cellular thermal shift assays (CETSA) have confirmed
that orpinolide also binds to ORPA4L.[5][6]

Q3: How significant is the off-target effect on ORP4L?

A3: While orpinolide does bind to ORPA4L, studies have shown that in the context of leukemia,
the cellular efficacy of orpinolide is predominantly due to its inhibition of OSBP.[5] Genetic
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validation experiments have indicated that ORP4 is largely dispensable for the anti-leukemic
effects of orpinolide.[5]

Q4: Does orpinolide interact with other proteins in the ORP family?

A4: Current research suggests that orpinolide is selective for OSBP and ORPA4L over other
members of the OSBP-related protein (ORP) family.[5][6]

Q5: What is the mechanism of action of orpinolide on its primary target?

A5: Orpinolide inhibits the function of OSBP, which is a lipid transporter at ER-Golgi
membrane contact sites. OSBP facilitates the exchange of cholesterol for phosphatidylinositol
4-phosphate (P14P) between these two organelles. By inhibiting OSBP, orpinolide disrupts this
transport, leading to impaired Golgi homeostasis and a downstream reduction in cholesterol
biosynthesis.[1][4][6]

Troubleshooting Guide

Q1: I am observing unexpected cellular phenotypes in my experiments with orpinolide. How
can | determine if these are due to off-target effects?

Al: To investigate potential off-target effects, you can perform several experiments:

o Target Engagement Assays: Use Cellular Thermal Shift Assay (CETSA) to confirm the
engagement of OSBP and potential off-targets like ORPA4L in your specific cell line and
experimental conditions.[3][6]

» Proteome-Wide Analysis: Employ Thermal Proteome Profiling (TPP) to get an unbiased,
proteome-wide view of protein-orpinolide interactions in your cellular model.[1][4]

e Genetic Knockdowns: Use siRNA or CRISPR/Cas9 to knock down OSBP and potential off-
targets (e.g., ORPA4L) individually or in combination to see if the phenotype is replicated or
rescued.

o Dose-Response Analysis: Perform a careful dose-response study. Off-target effects often
occur at higher concentrations. Determine the minimal effective concentration for your
desired on-target effect to minimize the risk of off-target engagement.
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Q2: How can | mitigate the potential off-target effects of orpinolide in my experiments?

A2: While orpinolide shows a degree of selectivity, the following strategies can help minimize
off-target effects:

e Optimize Concentration: Use the lowest effective concentration of orpinolide that elicits the
desired on-target phenotype.

o Control Experiments: Include appropriate controls, such as cells treated with a structurally
related but inactive compound, to distinguish specific from non-specific effects.

e Genetic Complementation: In a knockout background of the primary target (OSBP), express
variants of OSBP that are resistant to orpinolide binding to see if the phenotype is rescued.
This can help confirm that the observed effect is on-target.

o Use of More Selective Analogs: As research progresses, more selective analogs of
orpinolide may become available. Stay updated with the latest literature on withanolide
derivatives.

Quantitative Data Summary

Table 1: Cellular Efficacy of Orpinolide (W7) in Leukemia Cell Lines

Cell Line EC50 (nM)
KBM7 79.7
MV4;11 265.3
Jurkat 30.7
LOUCY 158.5
MOLT4 119.5

Data from bioRxiv preprint.[6]

Table 2: Thermal Proteome Profiling (TPP) Hits for Orpinolide (W7)
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Change in Melting

Protein Description
Temperature (ATm)
OSBP >1°C Primary Target
ORPA4L >1°C Off-Target
. ] 31 discrete hits showed a ATm
Other hits Variable

exceeding 1°C

Data from ResearchGate, summarizing TPP results.[7]

Signaling Pathways and Experimental Workflows
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Caption: Orpinolide's on-target signaling pathway.
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Caption: Experimental workflow for identifying off-target effects.
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Experimental Protocols

Thermal Proteome Profiling (TPP)

Thermal Proteome Profiling is a method to assess proteome-wide changes in protein thermal
stability upon ligand binding.

o Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat the cells
with orpinolide or a vehicle control for a specified time and concentration.

o Temperature Gradient: Aliquot the cell lysates and heat them to a range of different
temperatures to induce protein denaturation and aggregation.

o Protein Extraction: Separate the soluble protein fraction from the aggregated proteins by
centrifugation.

o Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for mass
spectrometry analysis, typically involving protein digestion and peptide labeling (e.g., TMT
labeling).

o LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass
spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

o Data Analysis: Plot the abundance of each protein as a function of temperature to generate a
"melting curve". A shift in the melting curve between the drug-treated and vehicle-treated
samples indicates a direct or indirect interaction of the protein with the drug.[1][4]

Cellular Thermal Shift Assay (CETSA)

CETSA is a targeted approach to validate the engagement of a specific protein by a ligand in a
cellular context.

¢ Cell Culture and Treatment: Treat intact cells or cell lysates with orpinolide or a vehicle
control.

¢ Heating: Heat the samples to a specific temperature at which the target protein starts to
denature.
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e Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble proteins from
the aggregated proteins by centrifugation.

» Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction
using methods such as Western blotting or ELISA.

e Analysis: An increase in the amount of soluble target protein in the orpinolide-treated
sample compared to the control indicates that orpinolide binding has stabilized the protein
against thermal denaturation.[3][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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